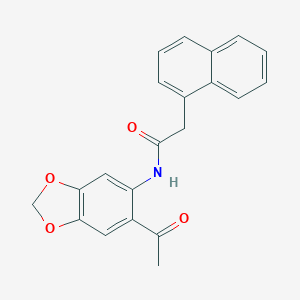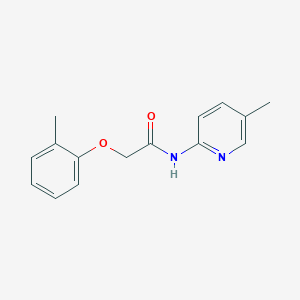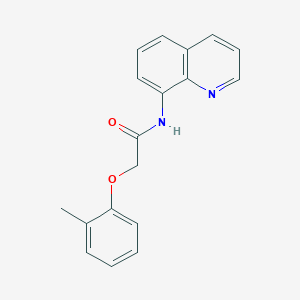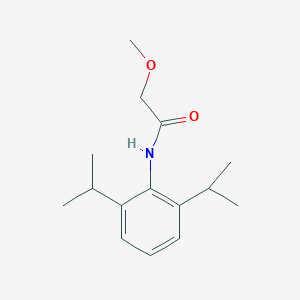
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide, also known as NBQX, is a chemical compound that belongs to the family of quinoxaline derivatives. It is a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor. NBQX has been studied extensively for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide acts as a non-competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptor that is involved in excitatory neurotransmission in the brain. By blocking the activity of the AMPA receptor, this compound reduces the flow of calcium ions into neurons, which can help to prevent neuronal damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the brain. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in excitatory signaling in the brain. This compound has also been shown to reduce the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a signaling molecule that is involved in a variety of physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide is its specificity for the AMPA receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, one limitation of this compound is that it is a non-competitive antagonist, which means that it can only block the activity of the AMPA receptor, but cannot activate it. This can make it difficult to study the effects of AMPA receptor activation in the absence of this compound.
Orientations Futures
There are several potential future directions for research on N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide. One area of interest is the development of more selective AMPA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in exploring the potential of this compound as a neuroprotective agent in other neurological disorders, such as traumatic brain injury and multiple sclerosis.
Méthodes De Synthèse
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-naphthylacetic acid with 6-acetyl-1,3-benzodioxole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product.
Applications De Recherche Scientifique
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C21H17NO4 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H17NO4/c1-13(23)17-10-19-20(26-12-25-19)11-18(17)22-21(24)9-15-7-4-6-14-5-2-3-8-16(14)15/h2-8,10-11H,9,12H2,1H3,(H,22,24) |
Clé InChI |
MGZUUYFXLQOCNU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CC3=CC=CC4=CC=CC=C43)OCO2 |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1NC(=O)CC3=CC=CC4=CC=CC=C43)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(2-methylphenoxy)-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B310253.png)


![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methoxyacetamide](/img/structure/B310257.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B310261.png)


![N-[4-(diethylamino)-2-methylphenyl]biphenyl-4-carboxamide](/img/structure/B310269.png)